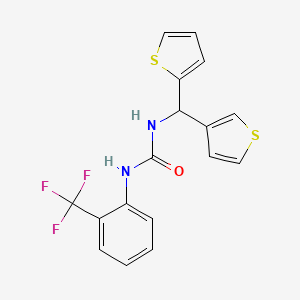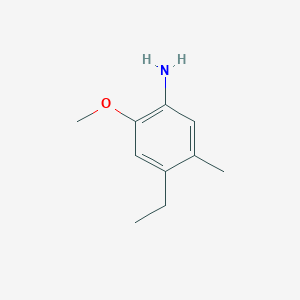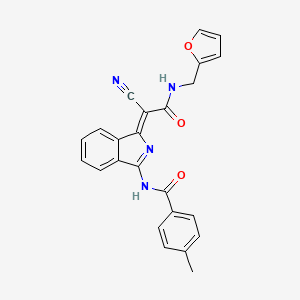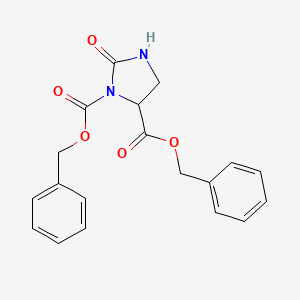
1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This urea derivative is known for its ability to inhibit a specific enzyme, making it a promising candidate for the treatment of various diseases.
科学的研究の応用
Organic Electronics and Optoelectronics
TTPU’s donor–acceptor–donor (DAD) architecture and π-conjugated system make it an excellent candidate for organic electronics. Researchers have explored its use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). The compound’s electronic properties, such as charge transport and energy levels, contribute to its effectiveness in these applications .
Electrospraying for Morphology Control
Electrospraying, a versatile technique, allows precise control over material morphology. In a study, TTPU was electrosprayed using various solvents. The solvent characteristics significantly influenced the resulting fibril structures. By adjusting parameters like solution concentration and applied voltage, researchers achieved distinct morphologies, from spiked-spheres to spikes. This work highlights electrospraying as a prospective method for designing organic electronic architectures .
Chemical Sensors and Detection
TTPU’s trifluoromethyl group enhances its electron-withdrawing properties. This property has led to its exploration as a chemical sensor. Researchers have studied its interaction with specific analytes, such as heavy metal ions (e.g., Hg(II)), resulting in fluorescence changes. The compound exhibits excellent selectivity and sensitivity, both in solution and solid-state paper-based sensors .
Materials for Organic Photonic Devices
Due to its π-conjugated system and unique substituents, TTPU has been explored for applications in organic photonic devices. These include waveguides, nonlinear optical materials, and photonic crystals. Its optical properties, such as absorption and emission spectra, play a crucial role in these applications.
特性
IUPAC Name |
1-[thiophen-2-yl(thiophen-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2OS2/c18-17(19,20)12-4-1-2-5-13(12)21-16(23)22-15(11-7-9-24-10-11)14-6-3-8-25-14/h1-10,15H,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNYSSWPEUUHDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2396786.png)
![1-(4-Isopropylphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2396787.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-3-carboxamide](/img/structure/B2396788.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2396789.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide](/img/structure/B2396791.png)


![N-(3-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2396797.png)


![N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2396802.png)

![Methyl 3-[benzyl({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl})amino]-2-methylpropanoate](/img/structure/B2396808.png)
![4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate](/img/structure/B2396809.png)